molecular formula C5H8N4O B1476443 1-(3-Azidoazetidin-1-yl)ethan-1-one CAS No. 2098011-59-5

1-(3-Azidoazetidin-1-yl)ethan-1-one

Cat. No. B1476443
CAS RN: 2098011-59-5
M. Wt: 140.14 g/mol
InChI Key: XTDCWPIXNSSIBR-UHFFFAOYSA-N
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Description

1-(3-Azidoazetidin-1-yl)ethan-1-one is a chemical compound used in scientific research. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of a similar compound, 1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride, is given by the linear formula: C5H11O1N2Cl1 . The InChI key for this compound is XQJHPSIERFKZFW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-(azetidin-1-yl)ethan-1-one, are provided. It has a molecular weight of 99.13 and is a liquid at room temperature .

Scientific Research Applications

Synthetic Routes and Click Chemistry

Compounds with azido groups, such as 1-(3-Azidoazetidin-1-yl)ethan-1-one, play a crucial role in synthetic chemistry, particularly in click chemistry reactions. A notable application is the synthesis of 1,4-disubstituted 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition, catalyzed by copper(I) (CuAAC). This reaction is a cornerstone of click chemistry, celebrated for its simplicity, high yield, and selectivity. The resulting 1,2,3-triazoles find extensive applications in drug discovery, material science, and bioconjugation due to their stability and biological activity (Kaushik et al., 2019).

Antimicrobial Agents

Oxazolidinones, derived from similar synthetic pathways that might involve azetidine and azido precursors, represent a novel class of synthetic antimicrobial agents. These compounds exhibit unique mechanisms of protein synthesis inhibition, displaying bacteriostatic activity against key human pathogens. Linezolid, a prominent oxazolidinone, showcases the potential of these compounds in treating infections caused by resistant gram-positive bacteria, underscoring the therapeutic relevance of structurally related compounds (Diekema & Jones, 2000).

Antioxidant Activity

The study of antioxidants, which includes the evaluation of compounds that can scavenge free radicals, is a vital area of research impacting food engineering, medicine, and pharmacy. Methods such as the ABTS and DPPH assays measure the antioxidant capacity of compounds, potentially including azetidine and azido derivatives. These assays, based on the transfer of hydrogen atoms or electrons, highlight the broad applicability of compounds with electron-donating groups in assessing oxidative stress and developing antioxidant therapies (Munteanu & Apetrei, 2021).

Corrosion Inhibition

1,2,3-Triazole derivatives, which can be synthesized from azido precursors, serve as effective corrosion inhibitors for metals and alloys in aggressive media. Their application in protecting steel, copper, iron, and aluminum highlights the potential of 1-(3-Azidoazetidin-1-yl)ethan-1-one derivatives in materials science, particularly in enhancing the durability and lifespan of metal components in various industrial applications (Hrimla et al., 2021).

Safety and Hazards

The safety information for a similar compound, 1-(azetidin-1-yl)ethan-1-one, includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal .

properties

IUPAC Name

1-(3-azidoazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-4(10)9-2-5(3-9)7-8-6/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDCWPIXNSSIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Azidoazetidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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